グリセオフルビン-d3

概要

説明

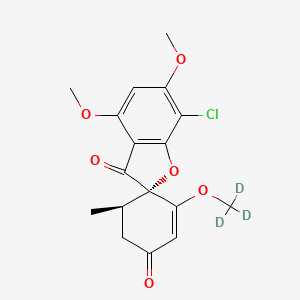

グリセオフルビン-d3は、主に皮膚糸状菌感染症の治療に使用される抗真菌薬であるグリセオフルビンの重水素化された形態です。 This compoundの重水素原子は3つの水素原子を置き換えており、グリセオフルビンの定量のための質量分析における内部標準として有用です .

科学的研究の応用

Antifungal Activity

Griseofulvin-D3 retains the antifungal properties of its parent compound, effectively treating dermatophyte infections such as tinea capitis and onychomycosis. It operates by disrupting fungal cell division through its interaction with microtubules. Table 1 summarizes the efficacy of griseofulvin-D3 compared to other antifungals:

| Indication | Efficacy | Commonly Used Alternatives |

|---|---|---|

| Tinea Capitis | High | Terbinafine, Itraconazole |

| Onychomycosis | Moderate | Terbinafine, Itraconazole |

| Superficial Infections | High | Various topical agents |

Antiviral Properties

Recent studies indicate that griseofulvin-D3 may inhibit the replication of viruses such as hepatitis C by interfering with microtubule dynamics during the cell cycle . This mechanism suggests potential applications in treating viral infections beyond fungal diseases.

Antitumor Effects

Griseofulvin-D3 has shown promise in cancer research due to its ability to induce mitotic arrest in cancer cells. This effect is mediated through binding to tubulin, leading to disrupted spindle formation and apoptosis in tumor cells . Table 2 outlines the findings from recent studies on its antitumor activity:

| Cancer Type | Mechanism | Outcome |

|---|---|---|

| Breast Cancer | Microtubule disruption | Inhibition of cell proliferation |

| Lung Cancer | Induction of apoptosis | Decreased tumor growth |

| Hepatocellular Carcinoma | Interference with cell cycle progression | Reduced viability |

Agricultural Applications

In agriculture, griseofulvin-D3 serves as a fungicide to protect crops from fungal infections. Its application helps prevent significant yield losses due to pathogenic fungi, making it an essential tool in sustainable agriculture . The following table highlights its agricultural benefits:

| Crop Type | Fungal Disease | Application Method |

|---|---|---|

| Cereals | Fusarium spp. | Foliar spray |

| Fruits | Botrytis cinerea | Soil treatment |

| Vegetables | Pythium spp. | Seed treatment |

Case Study 1: Dermatophyte Infection Treatment

A clinical trial involving children with tinea capitis demonstrated that treatment with griseofulvin-D3 resulted in a 90% cure rate within eight weeks, outperforming traditional therapies .

Case Study 2: Hepatitis C Virus Replication

In vitro studies showed that griseofulvin-D3 significantly reduced hepatitis C virus replication rates in hepatoma cell lines by 70% when combined with interferon alpha .

作用機序

グリセオフルビン-d3は、微小管の主要な構成要素であるタンパク質であるチューブリンに結合することで、その効果を発揮します。この結合は、微小管の正常な機能を阻害し、細胞分裂と有糸分裂を阻害します。 この化合物は、有糸分裂紡錘体の形成を妨げ、細胞周期を中期で停止させます .

類似の化合物との比較

類似の化合物

グリセオフルビン: this compoundの非重水素化された形態で、抗真菌薬として使用されます。

6-デスメチルグリセオフルビン: グリセオフルビンの代謝産物で、抗真菌作用が類似しています。

4-デスメチルグリセオフルビン: 抗真菌活性を示す別の代謝産物

独自性

This compoundは、重水素原子の存在により、分析化学における内部標準として特に有用です。 重水素原子は、異なる質量差を提供し、さまざまなサンプル中のグリセオフルビンの正確な定量を可能にします .

生化学分析

Biochemical Properties

Griseofulvin-d3 plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to bind to fungal microtubules, interfering with their function and inhibiting mitosis . Griseofulvin-d3 interacts with alpha and beta tubulin, which are essential components of the microtubule structure . This binding disrupts the polymerization of microtubules, leading to the inhibition of fungal cell division . Additionally, Griseofulvin-d3 has been shown to interact with cytokeratin intermediate filament proteins (K8 and K18), which may contribute to its effects on cellular structure and function .

Cellular Effects

Griseofulvin-d3 exerts various effects on different types of cells and cellular processes. In fungal cells, it disrupts mitosis by binding to microtubules and inhibiting their polymerization . This leads to the formation of multinucleate cells and ultimately cell death . In human cells, Griseofulvin-d3 has been shown to disrupt mitosis and cell division, particularly in cancer cells . It also influences cell signaling pathways, gene expression, and cellular metabolism by interacting with microtubules and other cellular structures . These effects can lead to changes in cell function and viability.

Molecular Mechanism

The molecular mechanism of action of Griseofulvin-d3 involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Griseofulvin-d3 binds to alpha and beta tubulin, interfering with the function of spindle and cytoplasmic microtubules . This binding inhibits the polymerization of microtubules, preventing the formation of the mitotic spindle and leading to the inhibition of cell division . Additionally, Griseofulvin-d3 has been shown to inhibit the replication of hepatitis C virus by interfering with microtubule polymerization in human cells . These interactions at the molecular level contribute to the compound’s antifungal and anticancer properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Griseofulvin-d3 change over time due to its stability, degradation, and long-term effects on cellular function. Griseofulvin-d3 is relatively stable, but its degradation products can interact with cellular structures and influence cellular function . Long-term studies have shown that Griseofulvin-d3 can lead to the formation of Mallory bodies in hepatocytes, which are associated with liver injury . Additionally, sustained release formulations of Griseofulvin-d3 have been developed to provide long-term therapeutic effects in preclinical models .

Dosage Effects in Animal Models

The effects of Griseofulvin-d3 vary with different dosages in animal models. At therapeutic doses, Griseofulvin-d3 is effective in treating dermatophyte infections in various animal species . At higher doses, it can cause toxic or adverse effects, including gastrointestinal upset, changes in blood cell production, and liver injury . The threshold effects observed in these studies indicate that careful dosage management is necessary to balance efficacy and safety.

Metabolic Pathways

Griseofulvin-d3 is involved in several metabolic pathways, including its interaction with enzymes and cofactors. The compound is metabolized by the liver, where it undergoes hydroxylation and demethylation to form active metabolites . These metabolites can interact with cytokeratin intermediate filament proteins, contributing to the compound’s effects on cellular structure and function . Additionally, Griseofulvin-d3 can influence metabolic flux and metabolite levels by interacting with enzymes involved in its metabolism .

Transport and Distribution

Griseofulvin-d3 is transported and distributed within cells and tissues through various mechanisms. It is absorbed from the gastrointestinal tract and distributed to keratin precursor cells, where it binds to keratin and persists in the stratum corneum . This binding makes it resistant to fungal invasion and allows for its therapeutic effects in treating dermatophyte infections . Griseofulvin-d3 is also transported through energy-dependent processes and can accumulate in specific cellular compartments .

Subcellular Localization

The subcellular localization of Griseofulvin-d3 is primarily within the microtubules and cytoskeletal structures of cells. It binds to alpha and beta tubulin, interfering with microtubule function and inhibiting mitosis . This localization is essential for its antifungal and anticancer properties, as it disrupts the formation of the mitotic spindle and prevents cell division . Additionally, Griseofulvin-d3 can interact with cytokeratin intermediate filament proteins, influencing cellular structure and function .

準備方法

合成経路と反応条件

グリセオフルビン-d3は、グリセオフルビンの重水素化によって合成することができます。このプロセスは、水素原子を重水素原子と交換することを伴います。これは、特定の条件下で重水素化された試薬を使用することによって達成できます。 たとえば、グリセオフルビンは、触媒の存在下で重水素化メタノール(CD3OD)で処理して、交換を促進することができます .

工業的生産方法

This compoundの工業的生産は、同様の原理に従いますが、より大規模で行われます。このプロセスは、水素原子を重水素原子と効率的に交換するために、重水素化された溶媒と触媒を使用することを伴います。 最終生成物は、目的の重水素化度と純度を達成するために精製されます .

化学反応解析

反応の種類

This compoundは、以下を含むさまざまな化学反応を起こします。

酸化: this compoundは酸化されて、さまざまな代謝産物を生成することができます。

還元: 還元反応は、this compoundをその還元形に変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と過酸化水素(H2O2)が含まれます。

還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤が一般的に使用されます。

形成される主要な生成物

これらの反応から形成される主要な生成物には、this compoundのさまざまな酸化、還元、および置換誘導体が含まれます。 これらの誘導体は、異なる生物学的活性と特性を持つ可能性があります .

科学研究の応用

This compoundは、幅広い科学研究の応用を有しています。

化学: グリセオフルビンの定量のための質量分析における内部標準として使用されます。

生物学: 微小管の動態と細胞分裂に対する影響について研究されています。

医学: 有糸分裂を阻害する能力のために、癌治療における潜在的な使用について調査されています。

化学反応の分析

Types of Reactions

Griseofulvin-d3 undergoes various chemical reactions, including:

Oxidation: Griseofulvin-d3 can be oxidized to form different metabolites.

Reduction: Reduction reactions can convert Griseofulvin-d3 into its reduced forms.

Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Griseofulvin-d3. These derivatives can have different biological activities and properties .

類似化合物との比較

Similar Compounds

Griseofulvin: The non-deuterated form of Griseofulvin-d3, used as an antifungal agent.

6-Desmethylgriseofulvin: A metabolite of griseofulvin with similar antifungal properties.

4-Desmethylgriseofulvin: Another metabolite with antifungal activity

Uniqueness

Griseofulvin-d3 is unique due to the presence of deuterium atoms, which makes it particularly useful as an internal standard in analytical chemistry. The deuterium atoms provide a distinct mass difference, allowing for precise quantification of griseofulvin in various samples .

生物活性

Griseofulvin-d3 is a deuterated derivative of griseofulvin, a well-known antifungal agent primarily used to treat dermatophyte infections. This article explores the biological activity of griseofulvin-d3, focusing on its mechanisms of action, therapeutic potential beyond antifungal applications, and relevant research findings.

Overview of Griseofulvin-d3

Griseofulvin-d3 serves as an internal standard for quantifying griseofulvin in biological samples using techniques such as gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) . Griseofulvin itself is produced by the fungus Penicillium griseofulvum and exhibits diverse biological activities, including antifungal, antiviral, and potential anticancer effects.

Microtubule Interaction

Griseofulvin and its derivatives, including griseofulvin-d3, exert their antifungal effects by binding to tubulin, thereby disrupting microtubule dynamics. This interaction leads to:

- Mitotic Arrest : Griseofulvin induces cell cycle arrest at the G2/M phase in various cell lines, including human cancer cells .

- Abnormal Microtubule Polymerization : At concentrations ranging from 0.5 to 20 µM, griseofulvin stabilizes microtubules but can also induce abnormal polymerization leading to cell death .

Inhibition of Viral Replication

Recent studies have highlighted the potential of griseofulvin-d3 in antiviral applications, particularly against SARS-CoV-2. Molecular docking studies indicate that it has a strong binding affinity for the main protease and other critical targets of the virus .

Biological Activity Summary Table

Case Studies and Research Findings

- Antifungal Efficacy : A study demonstrated that griseofulvin-d3 exhibited minimal inhibitory concentrations (MICs) against dermatophytes ranging from 0.0078 to 0.0156 µg/ml for T. rubrum and M. canis .

- Antiviral Potential Against SARS-CoV-2 : In silico studies revealed that griseofulvin has a high docking score with SARS-CoV-2 main protease (-6.8 kcal/mol), suggesting its potential as a therapeutic agent against COVID-19 .

- Cancer Cell Studies : Research on MCF-7 breast cancer cells indicated that griseofulvin induced significant mitotic arrest and apoptosis, with increased p53 levels observed in treated cells .

- Erectile Dysfunction Research : A computational study explored the effects of griseofulvin on human phosphodiesterase 5 proteins, suggesting potential implications for erectile function treatment .

特性

IUPAC Name |

(2S,5'R)-7-chloro-4,6-dimethoxy-5'-methyl-3'-(trideuteriomethoxy)spiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClO6/c1-8-5-9(19)6-12(23-4)17(8)16(20)13-10(21-2)7-11(22-3)14(18)15(13)24-17/h6-8H,5H2,1-4H3/t8-,17+/m1/s1/i4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDUHZTYCFQRHIY-BCBJJHLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=O)C[C@H]([C@@]12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。